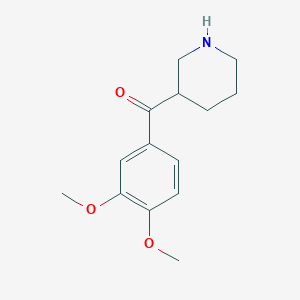![molecular formula C24H34N2O2 B5124678 (3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5124678.png)
(3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine, also known as MMMA-III, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the class of piperidine derivatives and has shown promising results in various studies.
作用机制
The exact mechanism of action of (3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine is not fully understood, but it is believed to modulate the activity of the sigma-1 receptor. This receptor is known to play a role in the regulation of various cellular processes, including the release of neurotransmitters and the modulation of ion channels.
Biochemical and Physiological Effects:
(3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase the release of dopamine and acetylcholine, which are neurotransmitters involved in mood regulation and cognitive function. Additionally, it has been shown to have anxiolytic and antidepressant effects.
实验室实验的优点和局限性
One advantage of using (3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine in lab experiments is its high affinity for the sigma-1 receptor, which allows for more precise targeting of this receptor. Additionally, its effects on neurotransmitter release and ion channel modulation make it a useful tool for studying cellular processes in the central nervous system.
One limitation of using (3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine in lab experiments is its potential for off-target effects, as it may interact with other receptors or proteins in addition to the sigma-1 receptor. Additionally, its synthetic nature may limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on (3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine. One area of interest is its potential use in the treatment of neurological disorders such as depression and anxiety. Additionally, further studies could explore its effects on other cellular processes and its potential for use in drug discovery. Overall, (3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine shows promise as a useful tool for scientific research in various fields.
合成方法
The synthesis of (3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine involves the reaction between 3-methoxybenzyl chloride and 1-[2-(4-methoxyphenyl)ethyl]-3-piperidinylmethylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product.
科学研究应用
(3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein folding, and neurotransmitter release.
属性
IUPAC Name |
1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-25(17-21-6-4-8-24(16-21)28-3)18-22-7-5-14-26(19-22)15-13-20-9-11-23(27-2)12-10-20/h4,6,8-12,16,22H,5,7,13-15,17-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLLKFZVPVVKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CCC2=CC=C(C=C2)OC)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl}methyl)methylamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(4-ethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5124598.png)
![1-[4-(isopropylthio)butoxy]-2-methoxybenzene](/img/structure/B5124602.png)

![N,N-diethyl-N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5124618.png)
![N,N'-[(1-phenyl-1,1-ethanediyl)di-4,1-phenylene]diacetamide](/img/structure/B5124627.png)
![ethyl N-[(diethoxyphosphoryl)methyl]-beta-alaninate](/img/structure/B5124634.png)
![1,5-dichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5124642.png)
![3-(2-fluorophenyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124647.png)
![2-{[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5124649.png)


![N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-diphenylacetamide](/img/structure/B5124682.png)
![6,8-dichloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5124686.png)
![2-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5124688.png)